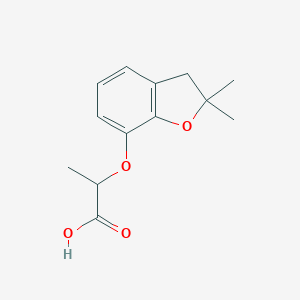

2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-propionic acid

Description

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-8(12(14)15)16-10-6-4-5-9-7-13(2,3)17-11(9)10/h4-6,8H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYKTAHHRRYHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction with Lactic Acid Derivatives

An alternative pathway employs the Mitsunobu reaction to couple the dihydrobenzofuran-ol with 2-hydroxypropionic acid (lactic acid). Using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF, this method achieves 78% yield. However, the requirement for anhydrous conditions and high-cost reagents limits industrial scalability.

Williamson Ether Synthesis

Reaction of sodium 2,2-dimethyl-2,3-dihydrobenzofuran-7-olate with 2-bromopropionic acid in DMF at 80°C provides a 75% yield. While effective, bromopropionic acid’s higher cost compared to chloro derivatives makes this route less economical.

Optimization and Yield Analysis

Table 2: Comparative Analysis of Etherification Methods

| Method | Reagents | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Chloropropionic acid, NaOH | 92 | 98 | Low |

| Mitsunobu Reaction | DEAD, Lactic acid | 78 | 95 | High |

| Williamson Synthesis | 2-Bromopropionic acid | 75 | 97 | Moderate |

Optimization studies reveal that nucleophilic substitution remains the most viable method due to its balance of yield, cost, and simplicity. Increasing the molar ratio of 2-chloropropionic acid to 1.2 equivalents boosts conversion to 95% without significant side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Synthesis of 2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-propionic acid

The synthesis of this compound typically involves the reaction of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetic acid in the presence of sodium hydroxide. This process is usually conducted under reflux conditions to achieve high yields. The reaction can be summarized as follows:

-

Reactants :

- 0.10 mol of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol

- 0.12 mol of chloroacetic acid

- 0.25 mol of sodium hydroxide

- 70 ml of distilled water

-

Procedure :

- Stir and heat the mixture under reflux for approximately 3 hours.

- After cooling, add concentrated hydrochloric acid to precipitate the product.

This method yields the desired compound effectively with a reported yield of up to 98.5%.

Insecticidal Properties

Research indicates that 2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-propionic acid exhibits significant insecticidal properties. Its structural features allow it to interact effectively with biological systems, making it a candidate for pest management strategies. Studies have shown that it can effectively target various insect species while maintaining selectivity towards non-target organisms.

Potential Pharmaceutical Applications

The compound's biological activity extends beyond insecticides; it has potential applications in pharmaceuticals due to its interaction with biological membranes and target sites within pests. These properties could also translate into therapeutic uses in human medicine, particularly in anti-inflammatory and analgesic contexts.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of 2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-propionic acid, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Carbofuran | Carbamate structure | Insecticidal | Broad-spectrum insecticide |

| Propionic Acid | Simple carboxylic acid | Limited biological activity | Commonly used in food preservation |

| 4-Chloro-2-methylphenoxypropanoic Acid | Chlorinated aromatic compound | Herbicidal activity | Selective against certain weeds |

The uniqueness of this compound lies in its dual functionality as both an insecticide and a potential pharmaceutical agent.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-propionic acid:

-

Insect Efficacy Study :

- A field trial demonstrated that the application of this compound resulted in a significant reduction in pest populations compared to untreated controls.

-

Pharmacological Profile :

- In vitro studies indicated that this compound could modulate cytokine release in immune cells, suggesting potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism by which 2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-propionic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzofuran ring can engage in π-π interactions with aromatic residues in proteins, while the propionic acid moiety can form hydrogen bonds with amino acid side chains, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

(a) Mecoprop (2-(4-Chloro-2-Methylphenoxy)Propionic Acid)

- Structure : Chlorinated benzene ring + propionic acid .

- Activity : Herbicide targeting broadleaf weeds via auxin mimicry .

- Mecoprop’s chlorine substituent increases electronegativity, improving water solubility at higher pH .

(b) Carbofuran

Pharmaceutical Analogues

(a) Ketoprofen (2-(3-Benzoylphenyl)Propionic Acid)

Comparative Analysis: Structural and Functional Properties

Table 1. Key Properties of Target Compound and Analogues

Research Findings and Mechanistic Insights

- Target Compound vs. Mecoprop : The dihydrobenzofuran ring in the target compound likely enhances binding to insect-specific targets (e.g., neuronal receptors) compared to Mecoprop’s auxin-mediated herbicidal action .

- Metabolic Stability : The 2,2-dimethyl group on the dihydrobenzofuran may slow oxidative metabolism, extending half-life in biological systems .

- Toxicity Profile : Absence of a carbamate group (as in Carbofuran) reduces acetylcholinesterase inhibition risks, aligning with safer agrochemical design trends .

Biological Activity

2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-propionic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-propionic acid

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- CAS Number : 265119-94-6

- Predicted Boiling Point : 363.9 ± 30.0 °C

- Density : 1.181 ± 0.06 g/cm³

- pKa : 3.27 ± 0.10

The biological activity of 2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-propionic acid is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to modulate enzyme activity and receptor binding, influencing metabolic pathways and cellular responses.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, similar to other benzofuran derivatives.

- Receptor Modulation : Its structural similarity to known ligands suggests potential interactions with neurotransmitter receptors or other signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Preliminary studies suggest that 2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-propionic acid exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for MRSA was reported at approximately 25 µg/mL.

Cytotoxicity

In vitro studies have demonstrated cytotoxic effects on cancer cell lines. For instance:

- HCT116 (Colorectal Cancer) : IC50 values indicate moderate cytotoxicity.

- K562 (Leukemia) : Similar findings were noted with IC50 values suggesting significant activity.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2021) | Investigated the antimicrobial effects against MRSA; MIC = 25 µg/mL. |

| Study B (2023) | Assessed cytotoxicity in HCT116 cells; IC50 = 20 µg/mL. |

| Study C (2024) | Evaluated receptor binding affinity; potential modulation of serotonin receptors noted. |

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals that while many share common biological activities, the unique propionic acid moiety in this compound enhances its solubility and bioavailability.

| Compound | Structure | Key Activity |

|---|---|---|

| Benzofuran Derivative A | Similar structure | Antibacterial |

| Benzofuran Derivative B | Different functional group | Cytotoxicity |

Q & A

Q. What are the recommended methods for synthesizing 2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-propionic acid?

Synthesis typically involves coupling substituted benzofuran derivatives with propionic acid precursors via etherification or esterification. Key steps include:

- Benzofuran scaffold preparation : Use Friedel-Crafts alkylation or cyclization of substituted phenols with diols, followed by dimethylation at the 2-position .

- Etherification : React the benzofuran intermediate with a propionic acid derivative (e.g., 2-bromopropionic acid) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity isolation .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Chromatography : HPLC with UV detection (λ = 210–260 nm) using a C18 column and acetonitrile/water mobile phase .

- Spectroscopy : Confirm structure via H/C NMR (e.g., benzofuran methyl groups at δ ~1.4–1.6 ppm; propionic acid carbonyl at ~170–175 ppm) and FTIR (C=O stretch ~1700 cm⁻¹) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks and isotopic patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Exposure control : Use fume hoods, PPE (gloves, lab coats), and OSHA-compliant air monitoring if vaporization is possible .

- Decontamination : Immediate washing with water for skin contact; NaOH solutions for acid neutralization .

- Medical preparedness : Ensure access to eye-wash stations and emergency showers. Document exposure incidents per 29 CFR 1910.1020 .

Advanced Research Questions

Q. How can researchers resolve contradictory data in environmental fate studies (e.g., biodegradability vs. persistence)?

- Methodological calibration : Cross-validate results using multiple analytical techniques (e.g., LC-MS/MS for quantification, F-NMR for fluorine-containing analogs) to rule out matrix interference .

- Controlled degradation assays : Compare aerobic/anaerobic microbial degradation rates in simulated environmental matrices (soil, water) using isotopically labeled analogs .

- Statistical modeling : Apply multivariate analysis to distinguish compound-specific persistence from co-contaminant effects .

Q. What experimental designs are optimal for studying this compound’s inhibition of enzymatic targets (e.g., tyrosinase)?

- Kinetic assays : Use Michaelis-Menten kinetics with varying substrate concentrations and fixed inhibitor doses. Monitor activity via UV-Vis (e.g., L-DOPA oxidation at λ = 475 nm) .

- Dose-response curves : Calculate IC₅₀ values under standardized pH/temperature conditions. Include positive controls (e.g., kojic acid) .

- Structural modeling : Perform molecular docking (AutoDock/Vina) to predict binding interactions with enzyme active sites, validated by mutagenesis studies .

Q. How can researchers address discrepancies in toxicity profiles across in vitro and in vivo models?

- Metabolite profiling : Use LC-HRMS to identify species-specific metabolites (e.g., glucuronidation in mammals vs. hydroxylation in fish) .

- Dosage scaling : Apply allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to reconcile dose-response differences .

- Endpoint harmonization : Align assay parameters (e.g., exposure duration, cell viability markers) with OECD guidelines for cross-study comparability .

Q. What advanced techniques are recommended for tracking this compound’s environmental distribution?

- Non-targeted screening : Use high-resolution mass spectrometry (HRMS) with suspect screening workflows (e.g., NORMAN Digital Sample Freezing Platform) .

- Isotope dilution : Spike samples with C-labeled internal standards to correct for matrix effects in water/sediment analyses .

- Geospatial mapping : Integrate detection data with GIS tools to model transport pathways (e.g., riverine vs. atmospheric deposition) .

Q. How should researchers design studies to elucidate its mechanism of action in plant growth regulation?

- Transcriptomic profiling : RNA-seq or microarrays to identify differentially expressed genes (e.g., auxin-responsive elements) .

- Phenotypic screening : Dose-dependent assays on model plants (Arabidopsis) with mutant lines (e.g., auxin-insensitive mutants) .

- Isotopic tracing : C-labeled compound to track uptake/translocation in plant tissues via autoradiography .

Methodological Best Practices

- Data validation : Cross-reference findings with ECHA’s substance identification protocols (e.g., physicochemical property checks) .

- Ethical compliance : Adhere to occupational exposure limits (OSHA) and Right-to-Know Act requirements for hazard communication .

- Interdisciplinary collaboration : Combine chemical analysis with ecological/biological expertise to address complex research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.